molecular formula C10H16O2 B13632724 Methyl 2-(3,3-dimethylcyclopentylidene)acetate

Methyl 2-(3,3-dimethylcyclopentylidene)acetate

Cat. No.: B13632724
M. Wt: 168.23 g/mol
InChI Key: BGALBLAVAVUBGM-VURMDHGXSA-N
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Description

Methyl 2-(3,3-dimethylcyclopentylidene)acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopentane, featuring a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,3-dimethylcyclopentylidene)acetate typically involves the reaction of 3,3-dimethylcyclopentanone with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via an aldol condensation mechanism, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-dimethylcyclopentylidene)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,3-dimethylcyclopentylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-dimethylcyclopentylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical pathways. The cyclopentylidene moiety may interact with specific enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,3-dimethylcyclopentylidene)acetate: Unique due to its specific cyclopentylidene structure.

    Methyl 2-(3,3-dimethylcyclohexylidene)acetate: Similar but with a cyclohexane ring.

    Methyl 2-(3,3-dimethylcyclobutylidene)acetate: Similar but with a cyclobutane ring.

Uniqueness

This compound is unique due to its specific ring size and the presence of the dimethyl groups, which influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl (2Z)-2-(3,3-dimethylcyclopentylidene)acetate

InChI

InChI=1S/C10H16O2/c1-10(2)5-4-8(7-10)6-9(11)12-3/h6H,4-5,7H2,1-3H3/b8-6-

InChI Key

BGALBLAVAVUBGM-VURMDHGXSA-N

Isomeric SMILES

CC1(CC/C(=C/C(=O)OC)/C1)C

Canonical SMILES

CC1(CCC(=CC(=O)OC)C1)C

Origin of Product

United States

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